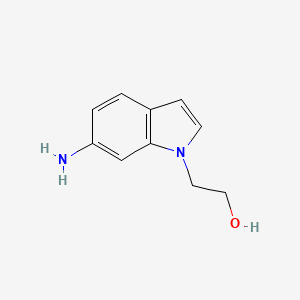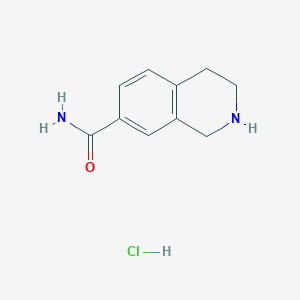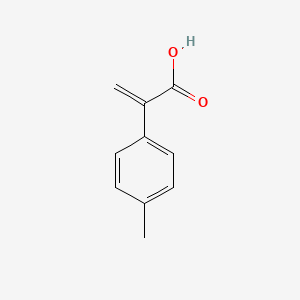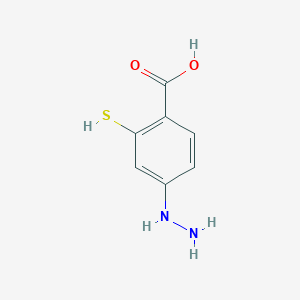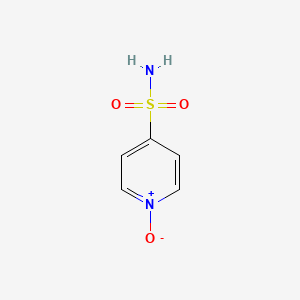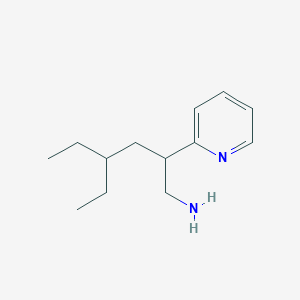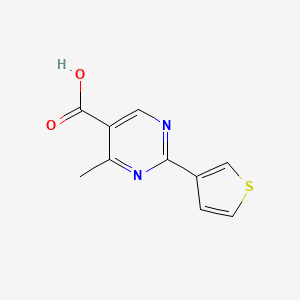
1-Amino-4-(thiophen-3-yl)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-4-(thiophen-3-yl)butan-2-one is an organic compound with the molecular formula C₈H₁₁NOS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Métodos De Preparación
The synthesis of 1-Amino-4-(thiophen-3-yl)butan-2-one can be achieved through several synthetic routes. One common method involves the reaction of thiophene-3-carboxaldehyde with a suitable amine under controlled conditions. The reaction typically requires a catalyst and may involve steps such as condensation and reduction to yield the desired product .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Amino-4-(thiophen-3-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, or reduce the thiophene ring to a tetrahydrothiophene derivative.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Aplicaciones Científicas De Investigación
1-Amino-4-(thiophen-3-yl)butan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 1-Amino-4-(thiophen-3-yl)butan-2-one is not fully understood, but it is believed to interact with various molecular targets and pathways. In biological systems, it may act by inhibiting specific enzymes or modulating receptor activity. The thiophene ring is known to interact with biological macromolecules, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
1-Amino-4-(thiophen-3-yl)butan-2-one can be compared with other thiophene derivatives, such as:
2-Amino-3-(thiophen-2-yl)propanoic acid: This compound has a similar structure but differs in the position of the amino group and the length of the carbon chain.
3-Amino-1-(thiophen-2-yl)butan-1-one: Another similar compound with variations in the position of functional groups.
Thiophene-2-carboxaldehyde: A simpler thiophene derivative used as a precursor in various synthetic routes.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C8H11NOS |
|---|---|
Peso molecular |
169.25 g/mol |
Nombre IUPAC |
1-amino-4-thiophen-3-ylbutan-2-one |
InChI |
InChI=1S/C8H11NOS/c9-5-8(10)2-1-7-3-4-11-6-7/h3-4,6H,1-2,5,9H2 |
Clave InChI |
QYQYBZJHXUQMOD-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC=C1CCC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


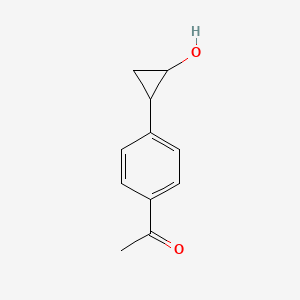

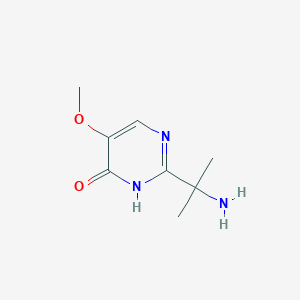
![10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decane](/img/structure/B13155892.png)
